3-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid
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Overview
Description
3-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid is a compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions . For example, the reaction of 1-methyl-3-cyclopropyl-1H-pyrazole with propiolic acid in the presence of a suitable catalyst can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the propiolic acid moiety to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl and pyrazole moieties play a crucial role in binding to these targets, modulating their activity and leading to various biological effects . The compound’s propiolic acid group can also participate in covalent bonding with target molecules, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-cyclopropyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the propiolic acid group.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Contains a chloro and phenyl group instead of cyclopropyl and propiolic acid.
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester: Features boronic acid ester instead of propiolic acid.
Uniqueness
3-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid is unique due to the presence of the cyclopropyl and propiolic acid groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-(5-cyclopropyl-1-methylpyrazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H10N2O2/c1-12-10(7-2-3-7)8(6-11-12)4-5-9(13)14/h6-7H,2-3H2,1H3,(H,13,14) |
InChI Key |
BMPRCKWEUDAHOB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C#CC(=O)O)C2CC2 |
Origin of Product |
United States |
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